molecular formula C14H16N2O B5827377 4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol

4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol

Cat. No.: B5827377
M. Wt: 228.29 g/mol
InChI Key: VHEPGFWKHMMKSN-UHFFFAOYSA-N
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Description

4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol is an organic compound with a complex structure that includes a phenol group and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol typically involves the reaction of 4-methyl-2-aminopyridine with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:

    Reacting 4-methyl-2-aminopyridine with formaldehyde: This step forms an intermediate compound.

    Reacting the intermediate with phenol: This step completes the synthesis of this compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as an inhibitor of enzymes such as nitric oxide synthase (NOS).

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits the activity of enzymes such as nitric oxide synthase (NOS), which plays a role in various physiological processes.

    Molecular Pathways: The compound may interfere with signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Shares a similar pyridine structure but lacks the phenol group.

    4-Methyl-2-aminopyridine: Similar structure but without the additional methyl and phenol groups.

    2,6-Dimethylpyridine: Contains two methyl groups on the pyridine ring but lacks the amino and phenol groups.

Uniqueness

4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol is unique due to its combination of a phenol group and a pyridine derivative, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-6-7-13(17)12(8-10)9-15-14-5-3-4-11(2)16-14/h3-8,17H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEPGFWKHMMKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321866
Record name 4-methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692281-97-3
Record name 4-methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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